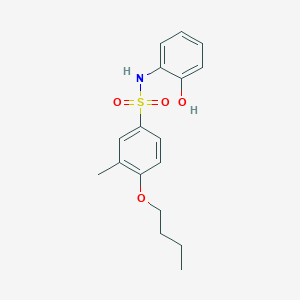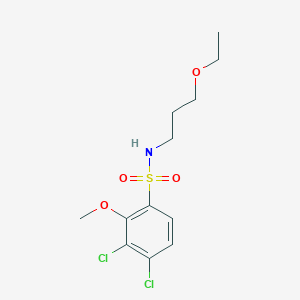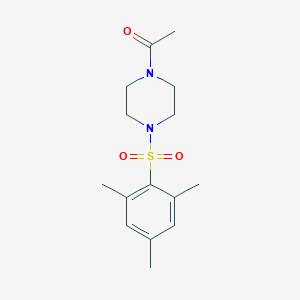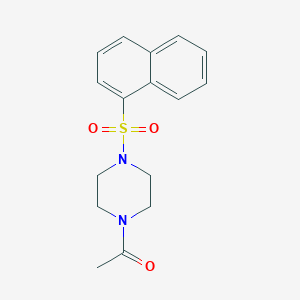
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide, also known as BHMS, is a sulfonamide derivative that exhibits a wide range of biological activities. BHMS is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been shown to reduce oxidative stress and improve insulin sensitivity in diabetic rats. In addition, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is also stable under physiological conditions and can be easily synthesized in large quantities. However, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. One area of research is the development of more efficient synthesis methods for 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide. Another area of research is the investigation of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a potential therapeutic agent for various diseases. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo. In addition, the development of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide analogs with improved pharmacological properties is an area of interest for future research.
Conclusion
In conclusion, 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications in various diseases. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide and to determine its safety and efficacy in vivo.
Synthesis Methods
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-hydroxybenzenesulfonamide and 4-butoxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide as a white solid with a melting point of 179-181°C.
Scientific Research Applications
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. 4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C17H21NO4S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-butoxy-N-(2-hydroxyphenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)18-15-7-5-6-8-16(15)19/h5-10,12,18-19H,3-4,11H2,1-2H3 |
InChI Key |
OYUOTPGMUYFWDG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)

